molecular formula C17H13BrN2O3 B11422137 3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11422137
M. Wt: 373.2 g/mol
InChI Key: JTJHJXCRBSTHKX-UHFFFAOYSA-N
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Description

3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that combines bromine, hydroxyethyl, and methylamino groups with an anthra[1,9-cd]isoxazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting with the preparation of the anthra[1,9-cd]isoxazol-6-one core. This core can be synthesized through a series of reactions, including cyclization and bromination. The hydroxyethyl and methylamino groups are then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent. Its ability to target specific molecular pathways can be exploited for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(2-hydroxyethyl)isoxazole: This compound shares the bromine and hydroxyethyl groups but lacks the methylamino and anthra[1,9-cd]isoxazol-6-one core.

    5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound has a similar bromine substitution but differs in its core structure and functional groups.

    2-amino-5-bromo-3-methylpyridine: This compound contains a bromine and methyl group but has a different core structure.

Uniqueness

3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

12-bromo-10-[2-hydroxyethyl(methyl)amino]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C17H13BrN2O3/c1-20(6-7-21)12-8-11(18)15-14-13(12)16(22)9-4-2-3-5-10(9)17(14)23-19-15/h2-5,8,21H,6-7H2,1H3

InChI Key

JTJHJXCRBSTHKX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Br

Origin of Product

United States

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